4,4'-Iminobisbenzenediazonium bis(trichlorozincate)
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Overview
Description
4,4’-Iminobisbenzenediazonium bis(trichlorozincate) is a heterocyclic organic compound with the molecular formula C12H9Cl6N5Zn2 and a molecular weight of 566.769 g/mol . This compound is characterized by the presence of diazonium groups and trichlorozincate anions, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Iminobisbenzenediazonium bis(trichlorozincate) typically involves the diazotization of 4,4’-iminobisbenzenamine followed by the reaction with zinc chloride. The reaction conditions often include maintaining a low temperature to stabilize the diazonium ions and prevent their decomposition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Iminobisbenzenediazonium bis(trichlorozincate) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, where they are replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: These reactions typically require alkaline conditions and the presence of a coupling agent.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted benzene derivatives.
Coupling Reactions: The major products are azo compounds.
Reduction Reactions: The major products are the corresponding amines.
Scientific Research Applications
4,4’-Iminobisbenzenediazonium bis(trichlorozincate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,4’-Iminobisbenzenediazonium bis(trichlorozincate) involves the formation of reactive intermediates, such as diazonium ions, which can then participate in various chemical reactions. These intermediates can interact with molecular targets, such as nucleophiles, to form new chemical bonds. The pathways involved include electrophilic substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Iminobisbenzenediazonium bis(trichlorozincate)
- Benzenediazonium, 4,4’-iminobis-, bis(trichlorozincate(1-))
- 4,4’-Iminodibenzenediazonium bis(trichlorozincate(1-))
Uniqueness
4,4’-Iminobisbenzenediazonium bis(trichlorozincate) is unique due to its specific combination of diazonium groups and trichlorozincate anions. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
70660-52-5 |
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Molecular Formula |
C12H9Cl6N5Zn2 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
4-(4-diazonioanilino)benzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C12H9N5.6ClH.2Zn/c13-16-11-5-1-9(2-6-11)15-10-3-7-12(17-14)8-4-10;;;;;;;;/h1-8,15H;6*1H;;/q+2;;;;;;;2*+2/p-6 |
InChI Key |
FORWEMGGHSBSHJ-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+]#N)[N+]#N.Cl[Zn-](Cl)Cl.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
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